molecular formula C9H7Cl3O2 B14237547 6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine

6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine

Cat. No.: B14237547
M. Wt: 253.5 g/mol
InChI Key: CLOQXZUODIZVTN-UHFFFAOYSA-N
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Description

6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine is a chemical compound characterized by its unique structure, which includes a benzodioxine ring substituted with chlorine atoms and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine typically involves the chlorination of a precursor compound. One common method includes the sulfonation of the precursor in the presence of oleum, followed by chlorination using N-chlorosuccinimide (NCS) and subsequent desulfonation in sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine involves its interaction with molecular targets, which can vary depending on the specific application. In biological systems, it may interact with enzymes or cellular components, leading to its observed effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Comparison

6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine is unique due to its benzodioxine ring structure and the presence of a chloromethyl group This distinguishes it from similar compounds like 6,7-dichloro-8-methyl-quinoline and 6,7-dichloro-8-quinolinol, which have different ring structures and substituents

Properties

Molecular Formula

C9H7Cl3O2

Molecular Weight

253.5 g/mol

IUPAC Name

6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine

InChI

InChI=1S/C9H7Cl3O2/c10-2-6-8(12)7(11)1-5-3-13-4-14-9(5)6/h1H,2-4H2

InChI Key

CLOQXZUODIZVTN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C(=C2OCO1)CCl)Cl)Cl

Origin of Product

United States

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